Product packaging for 13-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid(Cat. No.:CAS No. 58543-17-2)

13-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B152347
CAS No.: 58543-17-2
M. Wt: 804.9 g/mol
InChI Key: DRSKVOAJKLUMCL-UHFFFAOYSA-N
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Description

Significance of Steviol (B1681142) Glycosides in Academic Research

Steviol glycosides have become a significant subject of academic research due to their potent sweetening properties, which are estimated to be up to 300 times sweeter than sucrose (B13894), combined with their low-caloric nature. plantsjournal.com This has positioned them as a promising alternative to sugar and artificial sweeteners, addressing the rising global health concerns related to obesity and diabetes. nih.gov

The scientific community has shown considerable interest in the pharmacological properties of steviol glycosides. Research has explored their potential therapeutic benefits, including anti-hyperglycemic, anti-hypertensive, anti-inflammatory, anti-tumor, and immunomodulatory effects. researchgate.net These diverse bioactivities have spurred numerous studies to understand the mechanisms of action and potential applications of these natural compounds in human health. Furthermore, the enzymatic and chemical modification of steviol glycosides is an active area of research, aiming to improve their taste profile by reducing bitterness and aftertaste, thereby enhancing their commercial viability. nih.gov

Rebaudioside B as a Minor Steviol Glycoside in Stevia rebaudiana (Bertoni)

The leaves of Stevia rebaudiana contain a complex mixture of at least ten different steviol glycosides. google.com The most abundant of these are Stevioside (B1681144) and Rebaudioside A. justia.com Rebaudioside B, in contrast, is considered a minor constituent of the plant's leaves. glpbio.comcaymanchem.com Its concentration in the leaf extract is significantly lower than that of the major glycosides. justia.com Despite its lower abundance, Rebaudioside B is noted for having a favorable taste profile compared to some of the more prevalent steviol glycosides. selleckchem.com

Table 1: Relative Abundance of Major and Minor Steviol Glycosides in Stevia rebaudiana Leaves This table provides a general overview of the typical concentration ranges of various steviol glycosides found in the dried leaves of the Stevia rebaudiana plant. The exact percentages can vary depending on the plant's cultivar, growing conditions, and extraction methods.

Steviol GlycosideTypical Concentration Range (% of dry leaf weight)Classification
Stevioside2% - 10%Major
Rebaudioside A2% - 10%Major
Rebaudioside C1% - 2%Minor
Rebaudioside B < 1% Minor
Rebaudioside D< 1%Minor
Rebaudioside E< 1%Minor
Rebaudioside F< 1%Minor
Dulcoside A< 1%Minor
Steviolbioside (B1681143)< 1%Minor
Rubusoside (B1680263)< 1%Minor

Historical Context of Rebaudioside B Research and Initial Isolation Observations

The initial isolation and identification of Rebaudioside B were reported in 1976 by Kohda and colleagues. researchgate.netcdnsciencepub.com In their research on the sweet principles of Stevia rebaudiana, they isolated two new diterpene glycosides, which they named Rebaudioside A and Rebaudioside B. cdnsciencepub.com This was a significant step in characterizing the diverse range of sweet compounds present in the plant.

Interestingly, shortly after its discovery, it was suggested that Rebaudioside B might be an artifact formed during the isolation process. cdnsciencepub.com Specifically, it was proposed that Rebaudioside B could be a product of the alkaline hydrolysis of Rebaudioside A. cdnsciencepub.com This observation highlighted the chemical relationships between the different steviol glycosides and the potential for transformations to occur during extraction and purification procedures. Despite these initial observations, Rebaudioside B is now recognized as a naturally occurring minor steviol glycoside in Stevia rebaudiana leaves. glpbio.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H60O18 B152347 13-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid CAS No. 58543-17-2

Properties

IUPAC Name

13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSKVOAJKLUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58543-17-2
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193 - 195 °C
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Rebaudioside B

Overview of the Steviol (B1681142) Glycoside Biosynthetic Pathway

The biosynthesis of steviol glycosides, including Rebaudioside B, begins with the formation of the steviol backbone, a diterpene compound. This process shares initial steps with the biosynthesis of gibberellins, important plant hormones. steviashantanu.commdpi.comnih.govresearchgate.net The pathway can be broadly divided into the early stages of steviol precursor synthesis and the later glycosylation steps. steviashantanu.com

Early Stages of Steviol Precursor Synthesis

The initial stages of steviol synthesis take place in the plastids and follow the methylerythritol 4-phosphate (MEP) pathway. steviashantanu.comnih.gov This pathway starts with primary metabolic products, specifically pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are converted into the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgsteviashantanu.comnih.gov

The condensation of IPP and DMAPP leads to the formation of geranylgeranyl diphosphate (GGPP), a key precursor for all terpenoids, including steviol. wikipedia.orgsteviashantanu.comnih.gov GGPP undergoes cyclization catalyzed by enzymes such as copalyl diphosphate synthase (CDPS) and kaurene synthase (KS) to form (-)-kaurene. wikipedia.orgsteviashantanu.com Ent-kaurene (B36324) is then transported to the endoplasmic reticulum, where it is oxidized through several steps catalyzed by cytochrome P450 monooxygenases, including ent-kaurene oxidase (KO), to yield ent-kaurenoic acid. steviashantanu.comnih.govresearchgate.net

The pathway diverges from gibberellin biosynthesis at the step involving ent-kaurenoic acid. steviashantanu.commdpi.comnih.govresearchgate.net Hydroxylation of ent-kaurenoic acid at the C-13 position, catalyzed by kaurenoic acid 13-hydroxylase (KAH), leads to the formation of steviol, the aglycone core of steviol glycosides. steviashantanu.commdpi.comnih.govresearchgate.net

Glycosylation Steps and UDP-dependent Glycosyltransferases (UGTs) in Rebaudioside B Formation

Following the formation of steviol, a series of glycosylation reactions occur primarily in the cytosol. steviashantanu.comnih.govresearchgate.net These steps involve the addition of sugar moieties, mainly glucose, to the steviol backbone, catalyzed by UDP-dependent glycosyltransferases (UGTs). steviashantanu.commdpi.comnih.govresearchgate.net UGTs transfer a sugar residue from an activated donor molecule, typically UDP-glucose, to an acceptor molecule, forming a glycosidic bond. nih.govresearchgate.net

The glycosylation pathway is complex, leading to the formation of various steviol glycosides with differing numbers and arrangements of sugar units. mdpi.comnih.gov Rebaudioside B is a triglycoside, meaning it has three glucose units attached to the steviol backbone. ashs.org

Several UGTs have been identified and characterized for their roles in steviol glycoside biosynthesis. UGT76G1 is a key enzyme involved in the formation of several steviol glycosides, including Rebaudioside B. ashs.orguniprot.orgnih.gov

Research indicates that UGT76G1 can catalyze the conversion of the diglycoside steviolbioside (B1681143) to the triglycoside Rebaudioside B by adding a glucose unit. ashs.orguniprot.orgnih.govnih.gov UGT76G1 is known to catalyze multiple glucosylation steps in the steviol glycoside pathway. nih.gov Besides Rebaudioside B formation, UGT76G1 also catalyzes the glucosylation of stevioside (B1681144) to form Rebaudioside A, Rebaudioside E to Rebaudioside D, and Rebaudioside D to Rebaudioside M. uniprot.org

Studies involving mutations in the UGT76G1 gene have demonstrated its vital role in determining the content of major steviol glycosides, including Rebaudioside B. nih.gov Functional characterization of recombinant UGT76G1 variants has helped to understand how specific mutations affect enzymatic activity and consequently the production of different steviol glycosides. nih.gov

Table 1: Catalytic Activities of UGT76G1

SubstrateProductReaction TypeCitation
SteviolbiosideRebaudioside BGlucosylation ashs.orguniprot.orgnih.govnih.gov
SteviosideRebaudioside AGlucosylation uniprot.orgnih.govpnas.org
Rebaudioside ERebaudioside DGlucosylation uniprot.orgnih.gov
Rebaudioside DRebaudioside MGlucosylation uniprot.orgnih.gov
Rubusoside (B1680263)Glucosylation uniprot.orgnih.gov
Rebaudioside ARebaudioside IGlucosylation nih.gov

While the primary route to Rebaudioside B is considered to be the glucosylation of steviolbioside catalyzed by UGT76G1, research suggests the possibility of alternative biosynthetic routes for various steviol glycosides, including Rebaudioside B. nih.govnih.gov

Some studies indicate that Rebaudioside B might be formed as a minor product during the degradation of Rebaudioside A. fda.gov However, the enzymatic pathways and specific enzymes involved in such alternative routes, particularly the conversion of Rebaudioside A to Rebaudioside B, are not as well-defined as the main biosynthetic steps. Enzymatic bioconversion processes using UDP-glucosyltransferases and sucrose (B13894) synthase have been explored for producing various steviol glycosides, including Rebaudioside D and M, from purified stevia leaf extracts containing Rebaudioside A or stevioside. food.gov.uknih.govfood.gov.uk While these processes highlight the potential for enzymatic conversion between different steviol glycosides, a direct and significant enzymatic pathway from Rebaudioside A specifically to Rebaudioside B in Stevia rebaudiana is not a primary established route in the same way that UGT76G1 catalyzes steviolbioside to Rebaudioside B.

Genetic and Enzymatic Determinants Governing Rebaudioside B Biosynthesis

The production levels of Rebaudioside B and other steviol glycosides are governed by the genes encoding the enzymes involved in the biosynthetic pathway and the regulation of their expression. mdpi.comnih.govnih.govnih.gov The enzymes, particularly the UGTs, play a critical role in determining which specific steviol glycosides are produced and in what quantities. mdpi.commdpi.com

Genetic studies have identified several genes involved in the steviol glycoside pathway, including those encoding enzymes in the early precursor synthesis stages (like SrDXS, SrDXR, SrCPPS, SrKS, SrKO, SrKAH) and the glycosylation steps (SrUGT85C2, SrUGT74G1, SrUGT76G1, SrUGT91D2). mdpi.commdpi.comnih.govresearchgate.netplos.org The expression levels of these genes can vary depending on factors such as plant tissue, developmental stage, and environmental conditions. nih.govashs.orgnih.govphcog.com

Gene Expression Analysis Related to Rebaudioside B Accumulation

Gene expression analysis has been used to investigate the relationship between the transcription levels of biosynthesis genes and the accumulation of specific steviol glycosides, including Rebaudioside B. Studies have shown that the expression of genes encoding UGTs, such as UGT76G1, correlates with variations in steviol glycoside content and profile. mdpi.com

For instance, research involving different Stevia rebaudiana genotypes with varying steviol glycoside compositions has revealed correlations between the expression levels of UGT76G1 and the accumulation of Rebaudioside A and stevioside. nih.govmdpi.comresearchgate.net While Rebaudioside B is often a minor component, changes in the expression or function of UGT76G1 due to genetic variations can potentially influence its accumulation relative to other glycosides. ashs.orgnih.gov

Transcriptomic analyses have identified differentially expressed genes in stevia genotypes with different steviol glycoside contents, highlighting the complex genetic regulatory network involved. mdpi.comnih.gov These studies have pointed to the involvement of transcription factors (such as MYB, bHLH, NAC, WRKY, and AP2/ERF families) that may regulate the expression of biosynthesis genes, thereby affecting the accumulation of steviol glycosides like Rebaudioside B. mdpi.comnih.govnih.gov

Environmental factors, such as light intensity, have also been shown to influence the expression of genes in the steviol glycoside pathway and the resulting glycoside profile. ashs.orgphcog.com Studies on the effect of daily light integral (DLI) on stevia have indicated that while Rebaudioside B concentration remained relatively low, its accumulation increased linearly with increasing DLI in certain genotypes, suggesting that light conditions can impact the expression of relevant biosynthesis genes. ashs.org

Table 2: Key Genes and Enzymes in Steviol Glycoside Biosynthesis

GeneEnzymeRole in PathwayCitation
SrDXS1-deoxy-D-xylulose-5-phosphate synthaseMEP pathway initiation nih.govresearchgate.net
SrDXR1-deoxy-D-xylulose 5-phosphate reductoisomeraseMEP pathway nih.govresearchgate.net
SrCPPSent-copalyl diphosphate synthaseCyclization of GGPP to ent-CPP mdpi.comnih.govresearchgate.net
SrKSent-kaurene synthaseCyclization of ent-CPP to ent-kaurene mdpi.comnih.govresearchgate.net
SrKOent-kaurene oxidaseOxidation of ent-kaurene to ent-kaurenoic acid mdpi.comresearchgate.netnih.govresearchgate.net
SrKAHent-kaurenoic acid 13-hydroxylaseHydroxylation of ent-kaurenoic acid to steviol steviashantanu.commdpi.comresearchgate.netmdpi.comresearchgate.net
SrUGT85C2UDP-glycosyltransferase 85C2Glycosylation of steviol to steviolmonoside mdpi.comnih.govresearchgate.netmdpi.comnih.gov
SrUGT74G1UDP-glycosyltransferase 74G1Glycosylation of steviolbioside to stevioside mdpi.comnih.govresearchgate.netmdpi.comnih.gov
SrUGT76G1UDP-glycosyltransferase 76G1Glucosylation of steviolbioside to Rebaudioside B, stevioside to Rebaudioside A, etc. mdpi.comashs.orguniprot.orgnih.govnih.govpnas.orgmdpi.comnih.govresearchgate.netplos.orgresearchgate.netbiotechrep.irgoogle.com
SrUGT91D2UDP-glycosyltransferase 91D2Glycosylation steps, including on the R2 side mdpi.comnih.govmdpi.comacs.org

Enzyme Kinetics and Substrate Specificity of Glycosyltransferases Producing Rebaudioside B

UDP-glycosyltransferases (UGTs) play a crucial role in the biosynthesis of rebaudioside B by catalyzing the transfer of glucose units from UDP-glucose to acceptor molecules. mdpi.comnih.govuniprot.org One key enzyme involved in the formation of rebaudioside B is UGT76G1. uniprot.orgnih.gov UGT76G1 is known to convert steviolbioside to rebaudioside B by adding a glucose unit in a β (1-3) linkage. uniprot.orgnih.gov

UGT76G1 exhibits broad substrate specificity within the steviol glycoside pathway, being able to glucosylate several steviol derivatives, including steviolbioside, stevioside, rebaudioside A, rebaudioside D, rebaudioside E, and rubusoside. uniprot.orgnih.gov However, its catalytic efficiency varies depending on the substrate and the position of glycosylation. nih.gov Studies on the enzyme kinetics of UGT76G1 have provided insights into its activity with different substrates. uniprot.orgnih.gov

Substratekcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
UDP-glucose4.1 - 32.5Not specifiedNot specified
Steviolbioside4.8Not specifiedNot specified
Stevioside21.3 - 33.8Not specifiedNot specified
Rebaudioside E41.8Not specifiedNot specified
Rubusoside5.9Not specifiedNot specified
Rebaudioside D3.3Not specifiedNot specified

Note: Kinetic parameters for UGT76G1 with specific substrates like steviolbioside are available, highlighting its role in rebaudioside B synthesis. uniprot.orgnih.gov The Km values for R1 glycosylation are generally more favorable than for R2 glycosylation catalyzed by UGT76G1. nih.gov

Another UGT, UGT91D2, is involved in earlier steps of the steviol glycoside pathway, converting steviolmonoside to steviolbioside, which is a precursor for rebaudioside B synthesis. uniprot.org UGT91D2 can also glucosylate rubusoside to stevioside and rebaudioside A to rebaudioside D. uniprot.orgnih.gov

While UGT76G1 is a primary enzyme for rebaudioside B formation from steviolbioside, other UGTs might also contribute to the complex network of glycosylation reactions that ultimately influence the profile of steviol glycosides in the plant.

Regulation of Rebaudioside B Biosynthesis

Transcriptomic Approaches to Decipher Regulatory Networks

Transcriptomic analysis has been a valuable tool in understanding the regulation of steviol glycoside biosynthesis. mdpi.comnih.govresearchgate.netnih.gov By studying the expression levels of genes involved in the pathway, researchers can identify potential regulatory elements and networks. researchgate.netnih.gov

Studies utilizing RNA-Seq and weighted gene co-expression network analysis (WGCNA) have identified numerous differentially expressed genes (DEGs) and transcription factors (TFs) potentially involved in regulating the biosynthesis of steviol glycosides, including rebaudioside B. researchgate.netnih.gov For instance, transcriptomic studies have revealed that the expression levels of UGT genes, such as UGT76G1 and UGT91D2, correlate with the accumulation of specific steviol glycosides. mdpi.commdpi.com

Transcriptomic approaches have also helped to identify transcription factors belonging to families such as NAC, WRKY, MYB, bHLH, and AP2/ERF that are potentially involved in promoting steviol glycoside synthesis, including the precursors that lead to rebaudioside B. mdpi.com These studies provide insights into the complex transcriptional regulatory networks that govern the production of these sweet compounds. researchgate.netnih.gov

Impact of Environmental Factors on Rebaudioside B Accumulation (e.g., light intensity, nutrient availability)

Environmental factors significantly influence the growth of Stevia rebaudiana and the accumulation of secondary metabolites, including rebaudioside B. lm.ltnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netmaxapress.comijcce.ac.ir

Light is a key environmental factor affecting steviol glycoside content. Both light intensity and photoperiod have been shown to influence the accumulation of these compounds. researchgate.netresearchgate.netmaxapress.com Studies have investigated the effects of different light spectra, such as red and blue LED light, on steviol glycoside biosynthesis in Stevia rebaudiana. researchgate.net

Nutrient availability, particularly nitrogen, also plays a role in the accumulation of steviol glycosides. researchgate.net Research has indicated that different nitrogen rates can affect the content and ratios of various steviol glycosides in stevia leaves. researchgate.net Soil moisture is another important factor, with studies showing that drought stress can influence the accumulation of steviol glycosides, including rebaudioside B. ijcce.ac.ir For example, the maximum mean rebaudioside B content was observed under moderate drought stress conditions in one study. ijcce.ac.ir

These environmental factors can impact the expression of genes involved in the biosynthetic pathway and the activity of key enzymes, thereby affecting the final yield of rebaudioside B in the plant.

Advanced Production and Engineering of Rebaudioside B

Metabolic Engineering Strategies for Enhanced Rebaudioside B Production

Metabolic engineering offers a powerful approach to augment the production of Reb B by introducing and optimizing biosynthetic pathways in microbial hosts. This involves the design of heterologous expression systems, the redirection of cellular metabolism, and the enhancement of key enzymatic activities.

Microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris have been successfully engineered for the production of steviol (B1681142) glycosides. semanticscholar.org These microorganisms serve as cellular factories, providing the necessary metabolic precursors and enzymatic machinery for Reb B synthesis.

Escherichia coli : As a well-characterized prokaryotic host, E. coli offers rapid growth and straightforward genetic manipulation. semanticscholar.org Researchers have successfully expressed genes encoding key enzymes in the steviol glycoside biosynthetic pathway, such as UDP-glycosyltransferases (UGTs), in E. coli to convert stevioside (B1681144) to Rebaudioside A, a precursor to Reb B. semanticscholar.orgresearchgate.net

Saccharomyces cerevisiae : This yeast is a widely used eukaryotic host for metabolic engineering due to its GRAS (Generally Recognized as Safe) status and its capacity for post-translational modifications of proteins. semanticscholar.org Engineered yeast strains have been developed to produce various steviol glycosides. nih.gov

Pichia pastoris : This methylotrophic yeast is another popular expression system known for its ability to achieve high cell densities and high levels of recombinant protein expression. lu.senih.gov Its strong and tightly regulated promoters, such as the alcohol oxidase 1 (AOX1) promoter, make it an attractive host for producing the enzymes required for Reb B synthesis. lu.se The capabilities of P. pastoris for post-translational modifications and protein folding are also advantageous for expressing complex eukaryotic enzymes. nih.govstrath.ac.uk

Host OrganismKey Advantages for Reb B Production
Escherichia coliRapid growth, well-established genetic tools.
Saccharomyces cerevisiaeGRAS status, capable of post-translational modifications.
Pichia pastorisHigh cell density cultivation, high protein expression levels, strong inducible promoters. lu.senih.gov

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are pivotal enzymes in the biosynthesis of steviol glycosides, as they catalyze the attachment of sugar moieties to the steviol backbone. The specificity and efficiency of these enzymes directly influence the final profile of steviol glycosides produced. Protein engineering techniques, such as structure-guided mutagenesis, are employed to modify UGTs to enhance their catalytic activity and specificity for desired reactions. For instance, the engineering of UGT76G1 has been shown to increase the production of specific rebaudiosides. researchgate.net By creating variants with improved performance, researchers can significantly boost the yield and purity of target molecules like Reb B. researchgate.net

Enzymatic Biotransformation Methods for Rebaudioside B Synthesis

Enzymatic biotransformation provides an alternative or complementary approach to microbial fermentation for producing Reb B. This method utilizes isolated enzymes to carry out specific conversion steps, offering high specificity and operation under mild reaction conditions.

Rebaudioside B can be synthesized from more abundant steviol glycosides, such as Rebaudioside A (Reb A), through the selective removal of a glucose unit. This is achieved through directed enzymatic hydrolysis. Specific enzymes can be employed to cleave the ester-linked glucose at the C-19 position of Reb A, yielding Reb B. researchgate.net This bioconversion strategy allows for the transformation of a readily available precursor into a more valuable product.

Beta-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds. nih.gov In the context of Reb B production, these enzymes are instrumental in the conversion of precursor steviol glycosides. researchgate.net For example, β-glucosidases can be used to hydrolyze stevioside to produce other steviol glycosides. nih.govresearchgate.net The selection of a β-glucosidase with the appropriate specificity is crucial for achieving a high yield of the desired product. Research has shown that β-glucosidases from various microbial sources can be effective in these biotransformation processes. nih.gov

EnzymePrecursorProduct
Specific hydrolasesRebaudioside ARebaudioside B
Beta-glucosidaseSteviosideRubusoside (B1680263), Steviol

Development of Enzymatic Cascade Reactions for Efficient Rebaudioside B Synthesis

The industrial production of Rebaudioside B (Reb B) and other minor steviol glycosides is often hindered by their low abundance in the Stevia rebaudiana plant. To overcome this limitation, significant research has focused on developing efficient biocatalytic methods, particularly enzymatic cascade reactions. These multi-enzyme systems aim to replicate and optimize the natural biosynthetic pathway of steviol glycosides in vitro or in microbial hosts, allowing for the targeted synthesis of specific compounds like Reb B.

A key strategy involves the use of a series of UDP-glycosyltransferases (UGTs), which are enzymes responsible for sequentially attaching glucose units to the steviol aglycone. The synthesis of Reb B, which is steviol-13-O-β-D-glucosyl-19-O-β-D-glucoside, requires a specific sequence of glycosylation steps. The biosynthesis typically starts from steviol.

The enzymatic cascade for Reb B production can be conceptualized in the following steps:

First Glycosylation at C-13: The enzyme UGT85C2 catalyzes the transfer of a glucose molecule from UDP-glucose (UDPG) to the C-13 hydroxyl group of steviol, forming steviolmonoside.

Second Glycosylation at C-19: Subsequently, another UGT, such as UGT74G1, attaches a glucose molecule to the C-19 carboxyl group of steviolmonoside, yielding Rebaudioside B.

However, the process is often complicated by the broad substrate specificity of some UGTs, which can lead to the formation of byproducts. For instance, UGT74G1 can also glycosylate steviol directly to form steviol-19-O-glucoside or convert Reb B further into Rebaudioside A by adding another glucose molecule to the C-13 linked glucose. Therefore, controlling the reaction conditions and selecting or engineering enzymes with high specificity is crucial for maximizing the yield of Reb B.

To make these cascade reactions economically viable, an efficient system for regenerating the expensive sugar donor, UDP-glucose, is essential. A common approach is to couple the glycosylation reaction with a sucrose (B13894) synthase (SuSy). SuSy catalyzes the cleavage of sucrose and the transfer of a glucose moiety to UDP, thereby regenerating UDPG. This creates a self-sustaining cycle for the glycosyl donor.

Researchers have constructed multi-enzyme in vitro systems to produce various steviol glycosides. For example, a cascade reaction combining UGT76G1, UGTSL2, and a sucrose synthase has been used to synthesize Rebaudioside D from stevioside. Similar strategies can be adapted for Reb B synthesis by selecting the appropriate UGTs. Whole-cell biocatalysts, using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae that express the necessary UGTs and UDPG regeneration pathways, represent another promising approach for scalable production.

Table 1: Key Enzymes in a Potential Enzymatic Cascade for Rebaudioside B Synthesis
EnzymeSource OrganismReaction CatalyzedReference
UGT85C2Stevia rebaudianaSteviol + UDPG → Steviolmonoside + UDP
UGT74G1Stevia rebaudianaSteviolmonoside + UDPG → Rebaudioside B + UDP
Sucrose Synthase (e.g., AtSuSy)Arabidopsis thalianaSucrose + UDP → UDP-glucose + Fructose

Chemical Synthesis and Derivatization of Rebaudioside B

While enzymatic and biotechnological methods are advancing, chemical synthesis offers an alternative route for producing Rebaudioside B and its analogues. This approach provides the flexibility to create novel structures with potentially improved properties.

De Novo Chemical Synthesis Approaches for Rebaudioside B

The de novo or total chemical synthesis of complex natural products like Rebaudioside B is a significant challenge due to the intricate stereochemistry of the steviol core and the difficulty of regioselective glycosylation. The synthesis of Reb B involves two main stages: the construction of the diterpenoid aglycone, steviol, and the subsequent stereoselective attachment of two glucose units at the C-13 and C-19 positions.

Synthesis of the Steviol Aglycone: The synthesis of the tetracyclic ent-kaurene (B36324) core of steviol is a complex process that has been achieved through various multi-step strategies. These synthetic routes often involve intricate cyclization reactions to build the characteristic four-ring system with the correct stereochemistry.

Glycosylation Strategy: The key challenge in synthesizing Reb B lies in the selective glycosylation of the C-13 tertiary hydroxyl group and the C-19 carboxylic acid of the steviol backbone.

C-19 Glycosylation: The C-19 carboxylic acid is typically converted into a glycosyl ester. This can be achieved using a protected glucose donor (a glycosyl halide or trichloroacetimidate) activated by a promoter, such as a silver or mercury salt. Phase-transfer catalysis has also been employed for esterification at the C-19 position.

C-13 Glycosylation: The glycosylation of the sterically hindered C-13 tertiary hydroxyl group is particularly difficult and often results in low yields and challenges in controlling the stereoselectivity (achieving the desired β-linkage). Advanced glycosylation methods, such as using highly reactive glycosyl donors at low temperatures, are required to overcome this obstacle.

Table 2: Challenges in the De Novo Chemical Synthesis of Rebaudioside B
Synthetic ChallengeDescriptionPotential SolutionReference
StereocontrolEstablishing the correct stereochemistry of the tetracyclic steviol core.Multi-step synthesis involving stereoselective cyclization reactions.
C-13 GlycosylationAttaching a glucose unit to the sterically hindered tertiary hydroxyl group.Use of highly reactive glycosyl donors at low temperatures; systematic investigation of solvent and protecting group effects.
RegioselectivityDifferentiating between the C-13 hydroxyl and C-19 carboxyl groups.Orthogonal protecting group strategies.
Low YieldsThe multi-step nature of the synthesis often leads to low overall yields.Optimization of reaction conditions and development of more efficient synthetic routes.

Chemical Modifications and Derivatization Strategies for Rebaudioside B Analogues

Chemical modification of Rebaudioside B is an area of interest for creating novel analogues with enhanced sweetness, improved taste profiles (e.g., reduced bitterness or aftertaste), and better physicochemical properties like solubility and stability.

Another potential modification involves the catalytic hydrogenation of the exocyclic double bond (C16-C17) on the steviol core. However, studies on other steviol glycosides have shown that reducing this double bond generally leads to a significant decrease in sweetness intensity, making this a less favorable strategy for creating sweeteners.

Enzymatic transglycosylation can also be considered a semi-synthetic modification strategy. Enzymes like cyclodextrin (B1172386) glycosyltransferases (CGTases) can be used to attach additional glucose units to the existing sugar moieties of Reb B. This approach can create a variety of glucosylated Reb B derivatives with potentially altered taste profiles. Research on other steviol glycosides has demonstrated that increasing the number of glucose units can lead to a reduction in bitterness.

Table 3: Examples of Chemical Modification Strategies for Rebaudioside B
Modification StrategyTarget SiteResulting AnaloguePotential Improved PropertyReference
Salt FormationC-19 Carboxylic AcidRebaudioside B carboxylate salts (e.g., Na+, K+)Increased stability at low pH, improved taste profile
Catalytic HydrogenationC16-C17 Double BondDihydro-Rebaudioside BAltered chemical stability (sweetness is reduced)
Enzymatic TransglycosylationExisting Glucose MoietiesGlucosylated Rebaudioside B derivativesReduced bitterness, altered sweetness profile

Analytical Methodologies for Rebaudioside B Research

Chromatographic Techniques for Rebaudioside B Separation and Quantification

Chromatography is the primary methodology for isolating and quantifying Rebaudioside B from complex mixtures of steviol (B1681142) glycosides. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed, each offering distinct advantages in terms of resolution, speed, and throughput.

High-Performance Liquid Chromatography (HPLC) Methods for Rebaudioside B Analysis

HPLC is a fundamental tool for the analysis of steviol glycosides, including Rebaudioside B. scirp.org The structural similarities among these compounds, which often differ only by the number and type of sugar moieties, make their chromatographic separation challenging. thermofisher.com Both reversed-phase and hydrophilic interaction liquid chromatography modes are utilized to achieve effective separation.

Development and Validation of Reversed-Phase HPLC (RP-HPLC) Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of Rebaudioside B and other steviol glycosides. scispace.com These methods typically utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

The development of a suitable RP-HPLC method involves optimizing several parameters to achieve adequate separation. A common mobile phase consists of an isocratic or gradient mixture of acetonitrile (B52724) and a sodium phosphate (B84403) buffer, often with an acidic pH to ensure good peak shape. scirp.orgscirp.orgscirp.org Detection is typically performed using a UV detector at a wavelength of 210 nm, as steviol glycosides are weak UV absorbers but provide an adequate signal at this wavelength for quantification. scirp.orgscirp.org

One study performed HPLC analysis on nine steviol glycosides, including Rebaudioside B, using a C18 column and an isocratic mobile phase of acetonitrile and sodium phosphate buffer (32:68 v/v) at a pH of 2.63. scirp.orgscirp.org The experiments were conducted at various temperatures (20°C, 40°C, 60°C, and 79°C), concluding that 40°C and 60°C provided ideal conditions for better separation. scirp.orgscirp.org The retention time for Rebaudioside B was found to vary with temperature, as detailed in the table below.

CompoundRetention Time (t_R) at 20°C (min)Retention Time (t_R) at 40°C (min)Retention Time (t_R) at 60°C (min)Retention Time (t_R) at 79°C (min)
Rebaudioside D14.059.216.545.11
Rebaudioside A20.8412.878.836.68
Stevioside (B1681144)22.9514.049.567.19
Rebaudioside F27.9116.7311.198.28
Rebaudioside C31.4218.5212.228.95
Dulcoside A34.1119.8613.019.51
Rubusoside (B1680263)40.5222.9514.7510.63
Rebaudioside B51.5328.1117.6512.51
Steviolbioside (B1681143)56.1230.1718.7513.25

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. rroij.com Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgrroij.com For an RP-HPLC method analyzing Rebaudioside D, the calibration curve showed linearity over a range of 25-150 µg/mL, with a limit of detection (LOD) of 8.53 µg/mL and a limit of quantification (LOQ) of 25.85 µg/mL. scirp.org Similar validation procedures are essential for methods quantifying Rebaudioside B to ensure reliable and reproducible results. rroij.com

Optimization of Hydrophilic Interaction Liquid Chromatography (HILIC) for Rebaudioside B Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is particularly effective for highly polar compounds like steviol glycosides. akjournals.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water. akjournals.comresearchgate.net The separation mechanism is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase. nih.gov

A key advantage of HILIC is its ability to provide different selectivity compared to RP-HPLC, which can be beneficial for separating co-eluting compounds. researchgate.net In one study, a preparative HPLC method under HILIC mode was developed to separate stevioside, rebaudioside A, and rebaudioside C. akjournals.com The method was first optimized on an analytical HILIC column, testing mobile phases with varying acetonitrile concentrations (80%, 83%, 85%, 87%, and 89%). akjournals.com It was found that a higher acetonitrile concentration improved separation but also increased the run time. A mobile phase of 83% acetonitrile in water was selected as the optimal condition for scaling up to a preparative column. akjournals.com This approach successfully yielded high-purity steviol glycosides, demonstrating the effectiveness of HILIC for purification. akjournals.com Another study found that a Luna HILIC analytical column with a mobile phase of acetonitrile/water (85:15 v/v) provided good separation of stevioside and rebaudioside A. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) in Rebaudioside B Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.net These improvements are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

UHPLC methods have been successfully developed for the rapid analysis of multiple steviol glycosides. A validated UHPLC-ESI-MS/MS method was able to separate and detect nine steviol glycosides, including Rebaudioside B, within a 7-minute run time. nih.gov In this method, Rebaudioside B was eluted at a retention time of 6.347 minutes. nih.gov The high resolution of UHPLC is particularly useful for separating structurally similar glycosides, which can be challenging with standard HPLC systems. nih.gov

UHPLC is often coupled with advanced detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD) for enhanced sensitivity and specificity. unimi.itnih.gov An UHPLC-UV-ELSD method was developed for the quantitative determination of five major steviol glycosides, demonstrating that both detection methods provided comparable results. nih.gov For steviol glycosides, the LODs and LOQs were found to be less than 10 and 30 µg/ml, respectively, with good precision and recovery. nih.gov Similarly, a UHPLC method coupled to an Orbitrap mass spectrometer provided accurate qualitative and quantitative determination of steviol glycosides in various commercial products. unimi.it

CompoundUHPLC Retention Time (min) nih.gov
Rebaudioside D4.139
Rebaudioside A4.856
Stevioside4.895
Rebaudioside F5.113
Rebaudioside C5.214
Dulcoside A5.303
Rubusoside5.693
Rebaudioside B6.347
Steviolbioside6.478

High-Performance Thin-Layer Chromatography (HPTLC) for Rebaudioside B

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers high sample throughput at a low operating cost, making it suitable for the quality control of stevia extracts. researchgate.net HPTLC methods have been developed for the simultaneous quantification of major steviol glycosides. researchgate.netnih.gov

In a typical HPTLC method, samples are spotted on a pre-coated silica (B1680970) gel 60 F254 plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.netnih.gov One validated method used a mobile phase of ethyl acetate-ethanol-water (80:20:12, v/v/v) for the separation of steviolbioside, stevioside, and rebaudioside-A. researchgate.net Another method employed acetone: ethyl acetate: water (5:4:1, v/v/v) to resolve stevioside (Rf = 0.31) and rebaudioside A (Rf = 0.21). nih.gov

After development, the plates are dried, and the separated compounds are visualized. Densitometric quantification is often performed after spraying the plate with a derivatizing reagent, such as anisaldehyde-sulfuric acid or acetic anhydride:sulphuric acid:ethanol, which forms colored spots with the glycosides. researchgate.netnih.govsigmaaldrich.com The quantification is then carried out by scanning the plate at a specific wavelength. researchgate.net HPTLC-MS interfaces also allow for the elution of analyte bands from the plate directly into a mass spectrometer for identification. sigmaaldrich.com

Spectrometric Techniques for Rebaudioside B Structural Elucidation and Identification

While chromatography is used for separation and quantification, spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of compounds like Rebaudioside B. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying steviol glycosides. Electrospray ionization (ESI) is a common ionization source used for these polar, non-volatile compounds. nih.gov High-resolution mass spectrometry (HRMS), for instance using an Orbitrap analyzer, can provide highly accurate mass measurements of the molecular ion (e.g., [M-H]⁻ in negative ion mode), which helps in determining the elemental composition. unimi.it

Tandem mass spectrometry (MS/MS) is used to obtain structural information through collision-induced dissociation (CID). unimi.it The fragmentation patterns of steviol glycosides are characteristic and typically involve the sequential loss of sugar residues. This information helps to determine the number and type of sugars and their attachment points to the steviol aglycone. unimi.itiosrphr.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of novel compounds and for confirming the structure of known ones. iosrphr.org A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) is used to establish the complete connectivity of the molecule, including the stereochemistry and the specific linkages between the sugar units. iosrphr.org Furthermore, quantitative ¹H NMR (qNMR) has been developed as a method to determine the concentration of major steviol glycosides in extracts without the need for reference standards. researchgate.net

Raman spectroscopy has also been explored as a versatile analytical technique for the quantitative quality control of stevia products. A spectral library of twelve high-purity diterpene glycosides, including Rebaudioside B, has been established, allowing for the characterization of commercial samples based on their unique spectral fingerprints. nih.gov

Mass Spectrometry (MS) Applications in Rebaudioside B Analysis (e.g., ESI-MS/MS, QTOF)

Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a cornerstone for the analysis of Rebaudioside B and other steviol glycosides. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a widely applied technique due to its high sensitivity and specificity. In ESI-MS/MS, steviol glycosides are ionized, and then specific precursor ions are selected and fragmented to produce characteristic product ions, allowing for unambiguous identification and quantification even in complex mixtures. For instance, a sensitive method using HPLC coupled to ESI-MS/MS has been successfully applied to determine the content of Rebaudioside B, alongside other glycosides, in various commercial food-grade stevia extracts nutrafoods.eu.

The structural similarities among steviol glycosides can make baseline chromatographic separation challenging. However, high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF) MS provide an added layer of specificity. nih.gov Ion mobility mass spectrometry (IM-MS) is another advanced technique that offers enhanced specificity and sensitivity for profiling stevioside isomers. This method can separate chromatographically co-eluting isomeric species, which is crucial for distinguishing Rebaudioside B from its isomers. By creating scientific libraries that include collision cross-section (CCS) values alongside retention time and mass-to-charge ratios, IM-MS enables unequivocal identification of steviol glycosides at low concentrations.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry with electrospray ionization (UHPLC-ESI-MS/MS) method demonstrated the separation and detection of nine different steviol glycosides, including Rebaudioside B, within a short 7-minute analysis time. nih.gov In this study, Rebaudioside B was eluted at a retention time of 6.347 minutes. nih.gov

Table 1: UHPLC-ESI-MS/MS Retention Times for Steviol Glycosides

CompoundRetention Time (minutes)
Rebaudioside D4.139
Rebaudioside A4.856
Stevioside4.895
Rebaudioside F5.113
Rebaudioside C5.214
Dulcoside A5.303
Rubusoside5.693
Rebaudioside B6.347
Steviolbioside6.478

Source: Adapted from research on UHPLC-ESI-MS/MS method validation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Rebaudioside B Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of steviol glycosides like Rebaudioside B. While MS techniques are excellent for identification and quantification, NMR provides detailed information about the molecular structure, including the specific arrangement of sugar units and their linkage to the steviol core. nih.govresearchgate.net

Comprehensive 1D and 2D NMR experiments, such as ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assign all proton and carbon signals in the molecule. nih.govresearchgate.net These experiments allow researchers to piece together the connectivity of the atoms, confirming the identity and purity of an isolated compound. For example, NMR studies have been critical in differentiating and fully characterizing novel steviol glycoside isomers, such as Rebaudioside M2, by comparing its spectral data with known compounds like Rebaudioside M and Rebaudioside D. nih.gov This highlights the power of NMR in identifying even subtle structural differences, such as the relatively rare 1→6 sugar linkage found in some isomers. nih.gov

Quantitative ¹H-NMR (qHNMR) has also emerged as a reliable method for determining the purity of steviol glycoside standards, including Rebaudioside A and Stevioside, without the need for identical reference standards for each compound. researchgate.net This technique offers an alternative to chromatographic methods for absolute quantification. researchgate.net

Method Validation and Optimization in Rebaudioside B Analytical Research

The reliability and consistency of analytical results for Rebaudioside B depend on rigorous method validation and optimization. These processes ensure that an analytical procedure is fit for its intended purpose.

Assessment of Selectivity, Linearity, Accuracy, Precision, and Sensitivity

Validation of an analytical method involves assessing several key performance characteristics to ensure the data generated is reliable. wjarr.com

Selectivity/Specificity: This ensures that the analytical signal is free from interference from other components in the sample matrix. In the context of Rebaudioside B, this means distinguishing it from other closely related steviol glycosides. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comresearchgate.net For example, in a validated HPLC method for Rebaudioside D, linearity was established over a concentration range of 25 - 150 µg/ml, with a correlation coefficient of ≥0.99. researchgate.net

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. researchgate.net In one study, the percent recoveries for nine steviol glycosides, including Rebaudioside B, ranged from 75.34% to 120.00%. nih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net For Rebaudioside D, the precision RSD was found to be ≤2.79%. researchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). wjarr.comresearchgate.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For Rebaudioside D, the LOD was calculated to be 8.53 µg/ml and the LOQ was 25.85 µg/ml. researchgate.net

Table 2: Validation Parameters for an HPLC Method for Rebaudioside D

ParameterResult
Linearity Range25 - 150 µg/ml
Correlation Coefficient (r)≥0.99
Limit of Detection (LOD)8.53 µg/ml
Limit of Quantitation (LOQ)25.85 µg/ml
Accuracy (% Recovery)100% ± 10%
Precision (% RSD)≤2.79%

Source: Data from a validated HPLC method for the determination of Rebaudioside D. researchgate.net

Optimization of Mobile Phases and Stationary Phases for Enhanced Rebaudioside B Separation

Optimizing the mobile and stationary phases is critical for achieving good resolution and efficient separation of Rebaudioside B from other steviol glycosides in High-Performance Liquid Chromatography (HPLC). phenomenex.comsphinxsai.com

Mobile Phase Optimization: The composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), significantly influences the separation. phenomenex.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve better separation of compounds with different polarities. phenomenex.com The pH of the mobile phase is another crucial factor, especially for ionizable compounds, as it affects their retention time. chromatographyonline.com For the analysis of steviol glycosides, a common mobile phase consists of a mixture of acetonitrile and a sodium phosphate buffer, with the pH adjusted to achieve optimal separation. researchgate.net

Stationary Phase Selection: The choice of the stationary phase, which is the material packed inside the HPLC column, is equally important. C18 columns are widely used for the separation of steviol glycosides in reversed-phase HPLC. researchgate.netresearchgate.net However, other stationary phases, such as amino columns, can also be used. While there may not be a significant change in selectivity between a silica gel and an amino column for some glycosides, an amino column can provide better separation for others, such as stevioside and rebaudioside C. nih.gov The selection of the stationary phase depends on the specific separation goals of the analysis. nih.gov

Advanced Separation and Purification Techniques for Rebaudioside B

Beyond analytical scale separation, advanced techniques are required for the isolation and purification of Rebaudioside B in larger quantities for research or as a reference standard.

Counter-Current Chromatography (CCC) for Rebaudioside B Isolation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption or degradation of the analyte. researchgate.net This makes it a suitable alternative for the purification of natural products like steviol glycosides. researchgate.net

High-speed counter-current chromatography (HSCCC) has been successfully used to isolate several steviol glycosides from stevia formulations. researchgate.netijpsonline.com In one study, a gradient elution CCC method with a two-phase solvent system of ethyl acetate/n-butanol/water was employed. This approach resulted in higher separation efficiency compared to the classic isocratic elution mode. From a 40.2 mg injection of a stevia formulation, researchers were able to obtain 4.1 mg of Rebaudioside B with a purity of over 95% in a single 160-minute run. researchgate.net The selection of an appropriate two-phase solvent system, guided by the partition coefficients (K values) of the target compounds, is crucial for achieving a successful separation in CCC. researchgate.net

Preparative Chromatographic and Crystallization Methods for Rebaudioside B Enrichment

The enrichment and purification of Rebaudioside B from crude Stevia rebaudiana extracts present a significant challenge due to its lower abundance compared to major steviol glycosides like Rebaudioside A and Stevioside, as well as the structural similarity among these compounds. Researchers have employed various preparative chromatographic and crystallization techniques to isolate and enrich Rebaudioside B for its use as a reference standard and for further research into its properties.

Preparative Chromatographic Methods

Preparative chromatography is a cornerstone for the isolation of minor steviol glycosides. Several techniques have been explored, with varying degrees of success in enriching Rebaudioside B.

Counter-Current Chromatography (CCC): This technique, which avoids the use of solid stationary phases, has proven effective in the separation of steviol glycosides. In one study, gradient elution counter-current chromatography was utilized for the isolation of several steviol glycosides from a commercial stevia formulation. This method successfully yielded Rebaudioside B with high purity. researchgate.netresearchgate.net The specifics of this separation are detailed in the table below.

Table 1: Enrichment of Rebaudioside B using Gradient Elution Counter-Current Chromatography

ParameterValue
Starting Material40.2 mg of a commercial stevia formulation
Chromatographic TechniqueGradient Elution Counter-Current Chromatography
Solvent SystemEthyl acetate/n-butanol/water
Yield of Rebaudioside B4.1 mg
Purity of Rebaudioside B>95%
Separation Time160 minutes

Adsorb-Desorb Chromatography with Macroporous Neutral Adsorbent Resin: A patented method describes the enrichment of Rebaudioside B using adsorb-desorb chromatography. This process involves the use of a macroporous neutral adsorbent resin as the stationary phase. The method allows for the preferential elution of a Rebaudioside B-enriched composition by carefully managing the ethanol/water ratio in the elution solvent. google.com

The process involves a series of elutions. Initially, a solvent with a lower ethanol concentration is used to elute other steviol glycosides, such as Rebaudioside A and Rebaudioside D. Subsequently, a solvent with a higher ethanol concentration is employed to desorb and elute a composition enriched in Rebaudioside B. google.com The table below outlines the elution solvent compositions for enriching Rebaudioside B.

Table 2: Elution Solvent Composition for Rebaudioside B Enrichment using Adsorb-Desorb Chromatography

Elution StageEthanol Concentration (% w/w)Water Concentration (% w/w)Target Glycoside(s)
Initial Elution45-55%45-55%Rebaudioside A and Rebaudioside D
Subsequent Elution for Reb B60-100%0-40%Rebaudioside B

Column Chromatography: Traditional column chromatography has also been utilized for the separation of steviol glycosides. While often used for the purification of the more abundant stevioside and rebaudioside A, it can be adapted for the isolation of minor glycosides like Rebaudioside B. The selection of the appropriate adsorbent and solvent system is crucial for achieving separation. For instance, silica gel columns with a chloroform-methanol gradient have been used to separate different steviol glycosides. ijpsonline.com

Crystallization Methods

The general principle involves dissolving the stevia extract or a partially purified fraction in a suitable solvent, often an alcohol-water mixture, at an elevated temperature and then allowing the solution to cool, which induces the crystallization of the less soluble glycoside. ijpsonline.commdpi.com Methanol and ethanol are commonly used solvents for the crystallization of steviol glycosides. ijpsonline.commdpi.com

In Vitro Biological Activities and Molecular Interactions of Rebaudioside B

Rebaudioside B Investigations in Cellular Models

Direct experimental data on the effects of isolated Rebaudioside B in cellular models is scarce. The majority of research on the molecular interactions of steviol (B1681142) glycosides has been performed using more abundant components such as Stevioside (B1681144) and Rebaudioside A, or their aglycone, steviol.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, PI3K/Akt/mTOR, MAPK, AMPK)

There is a lack of specific studies detailing the direct effects of Rebaudioside B on key cellular signaling pathways. However, research on structurally similar steviol glycosides provides a basis for potential activity.

NF-κB and MAPK Pathways: Studies have extensively demonstrated that other steviol glycosides, particularly stevioside, can suppress inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell lines. nih.govresearchgate.netnih.govmdpi.com For instance, stevioside has been shown to inhibit the phosphorylation of MAPK pathway components (ERK, JNK, p38) and prevent NF-κB activation in lipopolysaccharide-stimulated macrophages. researchgate.netresearchgate.net

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is another target for steviol glycosides. Stevioside and Rebaudioside A have been shown to modulate this pathway, which is crucial for processes like glucose transport. nih.gov The anticancer effects of stevioside have also been linked to the modulation of this signaling cascade. researchgate.net

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Derivatives of steviol have been found to activate AMPK in human intestinal epithelial cells, suggesting a role in cellular metabolism regulation. elsevierpure.comjst.go.jp Stevioside has also been shown to exert some of its effects by activating AMPK. nih.gov

While these findings are significant for the class of steviol glycosides, dedicated research is required to confirm if Rebaudioside B independently exerts similar effects.

Impact on Gene Expression Profiles in Various Cell Lines

Effects on Apoptotic Pathways (e.g., Mitochondrial Apoptotic Pathway)

There are no specific studies that have investigated the direct effects of Rebaudioside B on apoptotic pathways. Research on other compounds in the steviol glycoside family, such as stevioside and steviol, has shown pro-apoptotic activity in cancer cell lines. biochemjournal.combrieflands.com These studies indicate that the mechanism often involves the intrinsic or mitochondrial apoptotic pathway. Key events observed include the generation of reactive oxygen species (ROS), a change in the mitochondrial membrane potential, and an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to caspase activation. brieflands.comnih.govresearchgate.net Whether Rebaudioside B shares these specific activities remains to be determined through direct investigation.

Structure-Activity Relationship Studies of Rebaudioside B and its Glycosylation Patterns

The biological activity of steviol glycosides is intrinsically linked to the number and arrangement of their glycosyl residues. However, for Rebaudioside B, these structure-activity relationships have been primarily explored in the context of sensory properties rather than other biological activities.

Influence of Glycosyl Residues on Rebaudioside B's Biological Activity

The structure of Rebaudioside B, featuring a steviol aglycone with two glucose units, differs from more complex glycosides like Rebaudioside A (four glucose units) and Rebaudioside M (six glucose units). excli.demdpi.com Generally, in the context of taste, the number and position of glucose units significantly influence sweetness intensity and reduce bitterness. nih.govmdpi.com For example, the transglucosylation at both the C-13 and C-19 positions of the steviol core is considered important for enhancing taste quality. mdpi.com However, how the specific glycosylation pattern of Rebaudioside B influences its in vitro biological activities, such as anti-inflammatory or anti-proliferative effects, has not been systematically studied. Its poor aqueous solubility compared to more heavily glycosylated counterparts might also influence its bioavailability and activity in cellular systems. researchgate.net

Comparative Analysis of Rebaudioside B Activity with Other Steviol Glycosides in Cellular Systems

Comparative studies of steviol glycosides in cellular systems have predominantly focused on sensory attributes or metabolic fate. nih.govnih.gov In vitro studies using human fecal homogenates have shown that Rebaudioside B, along with Rebaudiosides A, C, D, E, F, and M, is metabolized into the common aglycone, steviol. nih.govmdpi.com This shared metabolic pathway is often used as a basis for evaluating the safety of various steviol glycosides. mdpi.com However, comparative analyses of their direct, pre-metabolic biological activities on cellular signaling or apoptotic pathways are lacking in the scientific literature. Therefore, it is currently not possible to definitively state how the activity of Rebaudioside B compares to that of Stevioside, Rebaudioside A, or other related compounds in cellular systems.

The following table summarizes the structural differences between Rebaudioside B and other mentioned steviol glycosides.

In Vitro Metabolism and Cellular Uptake Mechanisms of Rebaudioside B

The biological journey of Rebaudioside B, much like other steviol glycosides, is significantly influenced by interactions with the host's intestinal microbiota and the absorptive cells of the intestinal wall. In vitro models provide a foundational understanding of these processes.

Enzymatic Hydrolysis by Intestinal Microflora in Model Systems

In vitro studies utilizing human fecal homogenates under anaerobic conditions have demonstrated that Rebaudioside B is not digested by human salivary or gastrointestinal enzymes but is substantially metabolized by the intestinal microflora. researchgate.netresearchgate.net The primary metabolic pathway is the enzymatic hydrolysis of its glycosidic bonds.

This biotransformation is carried out by bacterial β-glucosidase enzymes, which cleave the glucose units from the central steviol core. researchgate.netresearchgate.net Research indicates that various steviol glycosides, including Rebaudioside B, Rebaudioside A, Rebaudioside D, and Rebaudioside M, all undergo this process, ultimately yielding a common metabolic endpoint: steviol. researchgate.netnih.gov Steviol, the aglycone of these compounds, is resistant to further degradation by the intestinal bacteria. unfictional.comnih.gov

The hydrolysis process is typically rapid. Studies have shown that for most steviol glycosides, the majority of the metabolism occurs within the first 8 hours of incubation with fecal homogenates, with the complete conversion to steviol achieved within 24 hours. nih.govnih.gov There are no significant differences observed in the rate or extent of metabolism between Rebaudioside B and other related compounds like Rebaudioside A. nih.gov Among the diverse populations of intestinal bacteria, species from the Bacteroides group have been identified as the most efficient in hydrolyzing steviol glycosides to steviol. unfictional.comresearchgate.net

The following table summarizes the findings from in vitro hydrolysis studies on various steviol glycosides using human intestinal microflora models.

Steviol GlycosideInitial Concentration (mg/mL)Time for Complete Hydrolysis (hours)Final MetaboliteReference
Rebaudioside B0.2 - 2.0< 24Steviol nih.gov
Rebaudioside A0.2 - 2.0< 24Steviol nih.govnih.gov
Rebaudioside D0.2 - 2.0< 24Steviol nih.gov
Rebaudioside M0.2 - 2.0< 24Steviol nih.gov
Stevioside0.2~10Steviol unfictional.comnih.gov

Investigation of Cellular Transport Mechanisms in Model Systems

To investigate the absorption and transport of compounds across the intestinal barrier, in vitro models using human colon carcinoma cells, such as Caco-2 cells, are widely employed. nih.gov These cells differentiate to form a monolayer that mimics the epithelium of the human intestine, allowing for the study of both passive and active transport mechanisms. nih.gov

While direct studies on the cellular transport of Rebaudioside B are limited, research on structurally similar steviol glycosides, such as Rebaudioside A and stevioside, provides valuable insights. In vitro studies using intestinal barrier models have shown that the transport of intact Rebaudioside A and stevioside across the cell monolayers is extremely low. researchgate.net This suggests that the large glycoside molecules are poorly absorbed through the gastrointestinal tract. nih.gov

In stark contrast, their common metabolite, steviol, demonstrates very high transport rates across these cellular models. researchgate.net This indicates that after the intestinal microflora hydrolyzes Rebaudioside B into steviol, the resulting steviol is readily absorbed from the colon. researchgate.netnih.gov The transport of steviol is a critical step preceding its entry into the portal vein and subsequent metabolism in the liver. researchgate.net

The table below outlines the permeability characteristics of steviol glycosides versus their metabolite, steviol, in intestinal cell models.

CompoundModel SystemPermeability/Transport RateImplication for AbsorptionReference
Rebaudioside ACaco-2 CellsVery LowPoorly absorbed researchgate.net
SteviosideCaco-2 CellsVery LowPoorly absorbed researchgate.net
SteviolCaco-2 CellsVery HighReadily absorbed researchgate.net

Comparative Research Perspectives on Rebaudioside B

Relative Abundance and Distribution of Rebaudioside B Across Stevia rebaudiana Genotypes and Cultivation Conditions

The concentration of steviol (B1681142) glycosides in Stevia rebaudiana leaves can vary significantly, with the total content ranging from 4% to 20% of the dry leaf weight, depending on the plant's genotype and the conditions under which it is cultivated. ashs.org While stevioside (B1681144) and Rebaudioside A are the most plentiful of these compounds, Rebaudioside B is typically present in much smaller quantities. nih.gov Some research suggests that Reb B may not be a native compound in the plant but rather a product formed during the extraction process through the hydrolysis of other glycosides. nih.gov

Environmental factors play a crucial role in the composition of steviol glycosides in the plant. tandfonline.com For instance, the lighting conditions during cultivation can influence the concentration of various glycosides. A study on hydroponically grown stevia demonstrated that different light wavelengths (white, red, green, and blue) affected the content of several steviol glycosides, including Rebaudioside B. researchgate.net The table below summarizes the findings on the Rebaudioside B content under different light conditions and cultivation periods. researchgate.net

Cultivation Period (Days)Light ConditionRebaudioside B Content (mg/g of dried leaf)
30White0.54
60White0.68
90White0.75
30Red0.48
60Red0.59
90Red0.66
30Green0.62
60Green0.77
90Green0.85
30Blue0.58
60Blue0.72
90Blue0.80

The data indicates that green light resulted in the highest accumulation of Rebaudioside B over a 90-day period. researchgate.net This suggests that specific cultivation practices could be optimized to enhance the yield of this particular minor glycoside. However, comprehensive data on the variation of Rebaudioside B across a wide range of Stevia rebaudiana genotypes remains limited, with most breeding programs focusing on maximizing the content of Rebaudioside A due to its desirable taste profile. tandfonline.com

Biosynthetic Differences and Commonalities among Steviol Glycosides, Including Rebaudioside B

The biosynthesis of all steviol glycosides originates from a common precursor, steviol, which is derived from the diterpenoid pathway. researchgate.netnih.gov The diversification of these sweet compounds occurs through a series of glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to the steviol backbone. researchgate.net

The common pathway begins with the formation of steviol from geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The key branching point from the gibberellin biosynthesis pathway is the hydroxylation of ent-kaurenoic acid to form steviol. researchgate.net Following this, a cascade of glycosylation steps ensues, primarily at the C-13 and C-19 positions of the steviol molecule. nih.gov

The biosynthesis of the major glycosides, stevioside and Rebaudioside A, is well-characterized. It involves the sequential addition of glucose units by specific UGTs. For instance, UGT85C2 is responsible for adding the first glucose to the C-13 hydroxyl group of steviol, forming steviolmonoside. nih.gov Subsequent glycosylations at both the C-13 and C-19 positions lead to the formation of stevioside and then Rebaudioside A, with UGT76G1 being a key enzyme in converting stevioside to Rebaudioside A. nih.govmdpi.com

The biosynthetic pathway leading to Rebaudioside B is less clearly defined. It is structurally similar to Rebaudioside A, differing by the absence of a glucose unit at the C-19 carboxyl group. One proposed route for its formation is through the hydrolysis of Rebaudioside A, where the glucose at the C-19 position is cleaved. This could potentially occur enzymatically within the plant or as a result of extraction and processing methods. nih.gov Studies with transgenic plants have also suggested the existence of alternative biosynthetic routes that could lead to the formation of Rebaudioside B. researchgate.net The commonality lies in the shared steviol backbone and the involvement of UGTs, while the key difference is the specific glycosylation pattern, which for Rebaudioside B, appears to be a less direct or less predominant pathway compared to the major glycosides.

Analytical Challenges in Differentiating Rebaudioside B from Co-occurring Steviol Glycosides with Similar Structures

The chemical analysis and differentiation of steviol glycosides present significant challenges due to their structural similarities. Many of these compounds are isomers, differing only in the number, type, or linkage of their sugar moieties. This makes their separation and individual quantification a complex task.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the separation and quantification of steviol glycosides. However, the slight structural differences between compounds like Rebaudioside B and other glycosides often lead to co-elution, where two or more compounds exit the chromatography column at the same time, making accurate quantification difficult. For example, Rebaudioside B and steviolbioside (B1681143) can be challenging to separate from other glycosides under certain HPLC conditions.

To overcome these challenges, various chromatographic strategies have been developed. These include the use of different column chemistries (e.g., reversed-phase C18, amide, or hydrophilic interaction liquid chromatography - HILIC), optimization of mobile phase composition, and adjustment of temperature. The use of HILIC columns, for instance, can alter the elution order of steviol glycosides compared to reversed-phase columns, which may aid in the separation of certain closely related compounds.

In addition to advanced chromatographic techniques, mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of steviol glycosides. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecules, and the resulting fragmentation patterns can provide valuable information about the structure and sequence of the sugar chains, which is crucial for differentiating between isomeric steviol glycosides like Rebaudioside B and its counterparts.

Comparative In Vitro Biological Efficacy and Mechanisms of Action of Rebaudioside B Versus Major Steviol Glycosides

Research into the in vitro biological effects of steviol glycosides has predominantly focused on the major components, stevioside and Rebaudioside A, and their common metabolite, steviol. There is limited direct comparative data on the specific in vitro biological efficacy and mechanisms of action of Rebaudioside B.

A crucial aspect of the biological activity of steviol glycosides is their metabolism by the gut microbiota. In vitro studies using human fecal homogenates have demonstrated that various steviol glycosides, including Rebaudioside A, B, C, D, E, F, and M, are all metabolized to steviol. nih.gov This suggests that the systemic biological effects observed following the oral consumption of these compounds may be largely attributable to the actions of steviol.

While direct in vitro comparisons are scarce, some in vivo studies provide insights. For instance, one study found that both acute intraperitoneal and chronic oral administration of Rebaudioside B did not exert antihyperglycemic activity in diabetic rats. This contrasts with the known effects of stevioside and Rebaudioside A, which have been shown to stimulate insulin (B600854) secretion in vitro. nih.gov The proposed mechanisms for the insulinotropic effects of stevioside and Rebaudioside A include the modulation of the TRPM5 channel in pancreatic β-cells and influences on GLUT translocation. nih.gov The lack of a similar effect from Rebaudioside B in the in vivo study suggests potential differences in their direct biological activities or their interaction with relevant cellular targets before metabolism to steviol.

The broader pharmacological activities associated with stevia extracts, such as anti-inflammatory and antioxidant effects, are often attributed to the collective action of its various constituents. However, the specific contribution of Rebaudioside B to these effects, and how its in vitro efficacy compares to other glycosides, remains an area that requires further investigation. The current body of research points to a significant knowledge gap regarding the distinct in vitro biological roles of minor steviol glycosides like Rebaudioside B.

Future Directions and Research Gaps in Rebaudioside B Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks in Rebaudioside B Formation

The biosynthetic pathway of steviol (B1681142) glycosides is a complex process involving numerous enzymatic steps, many of which remain poorly understood, particularly concerning the formation of minor glycosides like Rebaudioside B. The current pathway knowledge is largely focused on the most abundant glycosides, leaving the precise mechanisms of Reb B formation an area ripe for investigation.

A significant research gap is the functional characterization of the full suite of UDP-glycosyltransferases (UGTs) responsible for the step-wise addition of sugar moieties to the steviol core. While the primary UGTs for Stevioside (B1681144) and Rebaudioside A synthesis (UGT85C2, UGT74G1, and UGT76G1) have been identified, the specific enzymes that lead to the unique glycosylation pattern of Reb B are not fully elucidated. Transcriptome analyses of S. rebaudiana have identified hundreds of putative glycosyltransferase genes, but the vast majority have not been functionally characterized. nih.gov It is hypothesized that specific, yet-undiscovered UGTs or the promiscuous activity of known UGTs under certain physiological conditions could be responsible for Reb B synthesis. Furthermore, some evidence suggests that Reb B may arise as a byproduct of the extraction and purification process from other glycosides, a hypothesis that requires further enzymatic investigation to confirm or refute. nih.gov

Equally important and under-explored is the complex regulatory network that governs the expression of biosynthetic genes. This network involves transcription factors (TFs) such as MYB, bHLH, and WRKY, which can modulate gene expression in response to developmental cues and environmental stress. mdpi.comwhiterose.ac.uk How these TFs specifically influence the carbon flux towards the synthesis of minor glycosides like Reb B is largely unknown. Understanding this regulatory web is essential for developing strategies to enhance Reb B accumulation in its native plant or in engineered systems.

Research GapKey QuestionsPotential Approaches
Uncharacterized Enzymes Which specific UGTs are responsible for the final glycosylation steps to form Reb B? Do alternative biosynthetic routes to Reb B exist?Functional screening of uncharacterized UGTs from S. rebaudiana using Reb A or Stevioside as substrates. Isotopic labeling studies in planta to trace metabolic pathways.
Regulatory Networks Which transcription factors (TFs) specifically upregulate or downregulate the genes involved in Reb B synthesis? How do environmental stressors affect the expression of these TFs and subsequent Reb B accumulation?Co-expression network analysis of transcriptomic data from high- and low-Reb B producing Stevia cultivars. Gene silencing (RNAi) or overexpression studies of candidate TFs.
Subcellular Organization Where in the cell do the final steps of Reb B synthesis occur? How are intermediates channeled between enzymes?Subcellular localization studies of candidate UGTs using fluorescent protein tagging. Protein-protein interaction studies to investigate the formation of enzyme complexes (metabolons).

Development of Novel High-Yield Production Systems for Rebaudioside B via Biotechnological Approaches

Given its low concentration in the Stevia plant, extracting and purifying Rebaudioside B is often economically unfeasible for large-scale applications. targetmol.com Biotechnological production, using either microbial fermentation or enzymatic bioconversion, represents a promising alternative for sustainable and high-yield synthesis.

One major avenue of research is the development of engineered microbial hosts, or "cell factories," for de novo synthesis of Reb B. This involves transferring the entire multi-gene biosynthetic pathway from S. rebaudiana into a host microorganism, such as Saccharomyces cerevisiae (baker's yeast) or Yarrowia lipolytica. thermofisher.com This metabolic engineering approach allows for production in controlled fermenters, independent of agriculture. Key challenges include optimizing the expression of numerous plant enzymes in a microbial host, ensuring a sufficient supply of the precursor geranylgeranyl diphosphate (B83284) (GGPP), and identifying and overcoming metabolic bottlenecks that limit yield.

A complementary strategy is enzymatic bioconversion, which uses one or more purified enzymes to convert abundant, readily available precursors (like Stevioside or Rebaudioside A) into the desired Reb B. mdpi.comresearchgate.net This can be achieved using whole-cell biocatalysts containing overexpressed enzymes or through in vitro enzymatic reactions. nih.gov Success in this area depends on the discovery and engineering of highly specific and efficient UGTs that can perform the required glycosylation or deglycosylation steps. Protein engineering has become a powerful tool to modify enzyme specificity and improve catalytic efficiency for producing specific, less-abundant steviol glycosides. mdpi.com

Biotechnological ApproachDescriptionKey Research Gaps & Future Directions
Microbial Fermentation (De Novo Synthesis) Engineering microorganisms (e.g., S. cerevisiae, Y. lipolytica) with the complete biosynthetic pathway to produce Reb B from simple carbon sources like glucose.Identification of all necessary biosynthetic genes. Optimization of pathway expression and balancing metabolic flux. Minimizing the production of unwanted byproduct glycosides.
Enzymatic Bioconversion (In Vitro) Using purified enzymes (e.g., glycosyltransferases, hydrolases) to convert abundant steviol glycosides (e.g., Stevioside) into Reb B in a reactor.Discovery of novel, highly specific enzymes for Reb B synthesis. Enzyme immobilization for reusability and process stability. Development of efficient UDP-glucose recycling systems to reduce costs.
Whole-Cell Biocatalysis Using non-growing, engineered microbial cells that overexpress one or two key enzymes to perform a specific conversion step (e.g., Reb A to Reb B).Improving substrate uptake and product export across the cell membrane. Enhancing the stability of the biocatalyst under process conditions.

Advancements in Ultra-Sensitive and High-Throughput Analytical Methodologies for Rebaudioside B

Progress in both understanding biosynthesis and developing production systems for Rebaudioside B is critically dependent on the availability of advanced analytical methods. The challenges lie in accurately detecting and quantifying a low-abundance compound within a complex mixture of structurally similar molecules.

Current standard methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), are widely used but can lack the sensitivity and resolution required for minor glycosides. thermofisher.com More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offer significant improvements in speed, sensitivity, and specificity, enabling the rapid quantification of Reb B in complex matrices like plant extracts and fermentation broths. mdpi.comnih.gov Future work should focus on validating and standardizing these methods for routine quality control.

A major research gap is the lack of high-throughput screening (HTS) assays for enzymes involved in Reb B synthesis. Developing such assays is crucial for screening large libraries of engineered enzyme variants or novel microbial strains to identify top performers. HTS platforms based on fluorescence, luminescence (e.g., UDP-Glo™ assay), or time-resolved fluorescence energy transfer (TR-FRET) can detect the release of UDP, a universal byproduct of UGT reactions, allowing for rapid activity measurements. nih.govmdpi.combioprocessonline.com Adapting these assays for the specific substrates in the Reb B pathway is a key future direction. More novel approaches, such as using deep learning-powered nanopore sensors, are emerging for the precise, single-molecule identification of different steviol glycosides, which could revolutionize quality assurance analysis. acs.org

MethodologyApplication in Reb B ResearchFuture Advancements and Research Gaps
UHPLC-MS/MS Accurate quantification of Reb B in plant extracts, fermentation broths, and bioconversion reactions.Development of validated, reference methods for regulatory purposes. Miniaturization for higher throughput.
High-Throughput Screening (HTS) Assays Rapidly screening libraries of engineered UGTs for improved activity or altered specificity towards Reb B synthesis.Adaptation of existing HTS assays (e.g., UDP-Glo™, TR-FRET) for Reb B-specific substrates. Development of novel biosensor-based screening platforms. nih.gov
Nanopore Sensing Ultra-sensitive, single-molecule detection and differentiation of Reb B from other structurally similar steviol glycosides. acs.orgIntegration with AI for real-time data analysis. Application in quality control of commercial Reb B products.

Comprehensive In Vitro Characterization of Rebaudioside B's Molecular Targets and Mechanisms of Action

While the primary application of Rebaudioside B is as a sweetener, a comprehensive understanding of its interaction with biological systems at the molecular level is lacking. Most pharmacological research has focused on the major glycosides or the common metabolic end-product, steviol.

In vitro studies using human fecal homogenates have shown that Rebaudioside B, like other steviol glycosides, is hydrolyzed by gut microbiota into the aglycone steviol. nih.govresearchgate.net This suggests that the ultimate biological effects following ingestion may be mediated by steviol. Steviol itself has been reported to have various biological activities, including the inhibition of DNA polymerases in cancer cell models. nih.gov However, this shared metabolic fate does not preclude the possibility that intact Rebaudioside B has its own unique molecular targets or mechanisms of action prior to metabolism, for instance, in the oral cavity or upper gastrointestinal tract.

Research on major glycosides like Stevioside and Rebaudioside A has identified specific molecular targets, such as the TRPM5 cation channel, which is involved in insulin (B600854) secretion. nih.gov A critical research gap is the absence of similar studies for Rebaudioside B. It is unknown whether Reb B interacts with sweet taste receptors differently than other glycosides or if it modulates other cellular targets. Comprehensive in vitro characterization is needed to determine if Reb B possesses unique bioactivities beyond its sweet taste, which could open new avenues for its application.

Area of InvestigationKey QuestionsRequired In Vitro Models & Assays
Metabolic Fate What is the precise rate and pathway of Reb B hydrolysis by human gut microbiota compared to other glycosides?In vitro anaerobic incubation with human fecal homogenates followed by LC-MS analysis. researchgate.net
Receptor Interaction How does the binding affinity and activation of sweet taste receptors (T1R2/T1R3) by Reb B compare to Reb A or Stevioside? Does it interact with bitter taste receptors (T2Rs)?Cell-based reporter assays using HEK293 cells expressing human taste receptors. Calcium imaging assays.
Molecular Targets & Cellular Pathways Does intact Reb B modulate any known cellular pathways or molecular targets (e.g., ion channels, enzymes, signaling proteins)?High-throughput screening against panels of known drug targets (e.g., kinases, GPCRs). Gene expression profiling (e.g., RNA-seq) in relevant cell lines (e.g., intestinal, pancreatic) exposed to Reb B.

Q & A

Q. What are the key gaps in current research on Rebaudioside B’s structural and functional properties?

To identify gaps, researchers should conduct a systematic literature review focusing on:

  • Comparative analyses : Compare existing structural data (e.g., NMR, X-ray crystallography) across studies to detect inconsistencies in molecular conformation or stability .
  • Functional assays : Evaluate discrepancies in reported sweetness potency, receptor-binding affinity (e.g., hT1R2/hT1R3), or metabolic pathways .
  • Methodological limitations : Highlight studies with small sample sizes, non-standardized protocols, or lack of replication. For example, variations in extraction methods (e.g., solvent polarity, temperature) may alter purity and confound results .

Q. What analytical methods are most reliable for quantifying Rebaudioside B in complex matrices?

  • Chromatographic techniques : Use HPLC-MS/MS with a C18 column and acetonitrile/water mobile phase for high specificity, ensuring separation from structurally similar steviol glycosides (e.g., Rebaudioside A, Stevioside) .
  • Validation parameters : Include linearity (R² > 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL) to meet ISO/IEC 17025 standards .
  • Inter-laboratory calibration : Address matrix effects (e.g., plant extracts vs. synthetic samples) by sharing reference materials across labs .

Q. How can researchers design hypothesis-driven studies to elucidate Rebaudioside B’s metabolic pathways?

  • In vitro models : Use human gut microbiota cultures to track glycosidic bond hydrolysis and steviol production via LC-TOF/MS .
  • In vivo studies : Employ stable isotope labeling (e.g., ¹³C-Rebaudioside B) in rodent models to trace metabolites in blood, urine, and feces .
  • Hypothesis testing : Formulate null hypotheses (e.g., “Rebaudioside B does not alter hepatic CYP450 enzyme activity”) and apply ANOVA or mixed-effects models for longitudinal data .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize Rebaudioside B purification while minimizing resource use?

  • Taguchi method : Apply L16 orthogonal arrays to test interactions among variables (e.g., adsorption temperature, resin type, elution ratio) and identify dominant factors affecting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between parameters (e.g., pH and solvent polarity) to predict optimal conditions for ≥95% purity .
  • Cost-benefit analysis : Compare energy consumption and solvent waste across methods (e.g., macroporous resins vs. membrane filtration) to align with green chemistry principles .

Q. What strategies resolve contradictions in Rebaudioside B’s pharmacokinetic data across studies?

  • Meta-analysis : Pool data from preclinical trials using random-effects models to account for interspecies variability (e.g., rats vs. humans) .
  • Dose-response reevaluation : Control for confounding variables like dietary intake of other sweeteners or genetic polymorphisms in taste receptors .
  • Mechanistic studies : Use knock-out animal models (e.g., T1R2⁻/⁻ mice) to isolate Rebaudioside B’s effects from co-administered compounds .

Q. How do environmental factors influence Rebaudioside B’s stability in food and pharmaceutical formulations?

  • Accelerated stability testing : Expose samples to extreme conditions (e.g., 40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA .
  • Kinetic modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf life under standard storage conditions .
  • pH-dependent hydrolysis : Characterize degradation products (e.g., steviol) in acidic buffers (pH 2–3) simulating gastric fluid .

Q. What novel methodologies can elucidate Rebaudioside B’s interaction with non-taste receptors (e.g., GLP-1, TRPV1)?

  • Molecular docking simulations : Use AutoDock Vina to predict binding affinities and compare with empirical data from surface plasmon resonance (SPR) .
  • Transcriptomic profiling : Apply RNA-seq to intestinal organoids treated with Rebaudioside B to identify differentially expressed genes (FDR < 0.05) .
  • CRISPR-Cas9 screening : Validate receptor involvement by generating HEK293 cell lines lacking candidate targets (e.g., TRPV1) .

Q. How can researchers address reproducibility challenges in synthesizing Rebaudioside B analogs?

  • Biocatalytic routes : Optimize UDP-glucosyltransferase activity via directed evolution for regioselective glycosylation .
  • Crystallography-guided design : Solve 3D structures of enzyme-substrate complexes (e.g., Stevia UGT76G1) to improve catalytic efficiency .
  • Batch-to-batch variability : Implement QC protocols (e.g., NMR fingerprinting) to ensure ≥98% chemical consistency .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are robust for analyzing dose-dependent effects of Rebaudioside B?

  • Non-linear regression : Fit data to Hill or sigmoidal models using tools like GraphPad Prism to estimate EC₅₀ values .
  • Multivariate analysis : Apply PCA or PLS-DA to untangle correlated variables (e.g., sweetness intensity vs. bitterness aftertaste) .
  • Bayesian hierarchical models : Account for nested data structures (e.g., repeated measures across subjects) in longitudinal studies .

Q. How should researchers validate in silico predictions of Rebaudioside B’s bioactivity?

  • Triangulation : Cross-validate docking results (e.g., Glide vs. MOE) with in vitro assays (e.g., cAMP modulation in HEK-T1R2 cells) .
  • Negative controls : Include structurally unrelated sweeteners (e.g., sucrose, aspartame) to confirm target specificity .
  • Blinded experiments : Mask sample identities during data collection to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.